
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biotechnology. It belongs to the class of thiazolone derivatives and has been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and physiological effects:
Studies have shown that 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. It has also been found to exhibit anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations is its potential toxicity, which needs to be further studied and evaluated before it can be used in clinical settings.
Future Directions
There are several future directions for research on 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone. One area of research could be the development of new derivatives with improved efficacy and reduced toxicity. Another direction could be the study of its potential applications in the treatment of other diseases, such as inflammatory and autoimmune disorders. Further studies are also needed to fully understand its mechanism of action and potential interactions with other drugs.
Synthesis Methods
The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone involves the reaction of 4-chlorophenylhydrazine with 2-cyano-3-(2-oxo-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)ethyl)thiazolidin-4-one. The reaction is carried out in the presence of a suitable catalyst and solvent, and the product is purified by recrystallization.
Scientific Research Applications
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been found to exhibit antimicrobial activity against a wide range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. It has also been found to possess anticancer activity, with studies showing its ability to inhibit the growth of various cancer cell lines.
properties
CAS RN |
199339-17-8 |
|---|---|
Product Name |
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone |
Molecular Formula |
C12H9ClN4O2S |
Molecular Weight |
308.74 g/mol |
IUPAC Name |
(2Z)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H9ClN4O2S/c1-6-9(18)14-12(20-6)15-11-17-16-10(19-11)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,14,15,17,18) |
InChI Key |
MTICFXIGLZVLNK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1C(=O)N=C(S1)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
SMILES |
CC1C(=O)NC(=NC2=NN=C(O2)C3=CC=C(C=C3)Cl)S1 |
Canonical SMILES |
CC1C(=O)N=C(S1)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
synonyms |
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thia zolone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



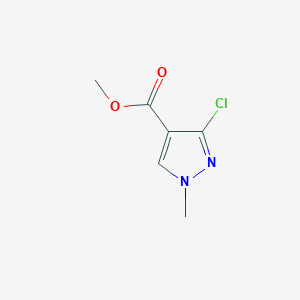


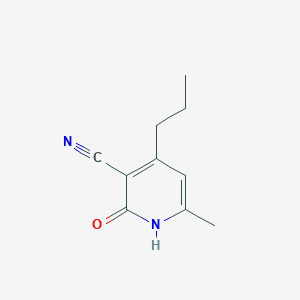

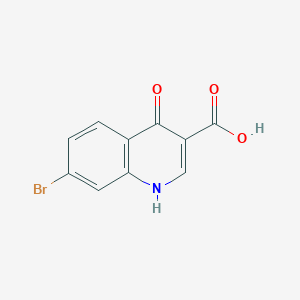
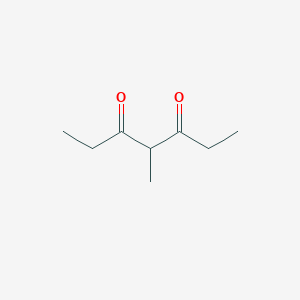

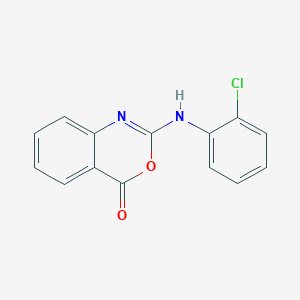
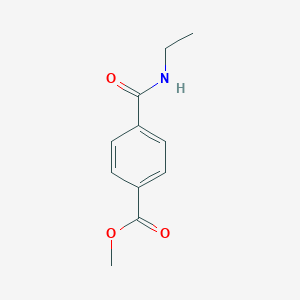
![8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine](/img/structure/B189985.png)

![Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI)](/img/structure/B189992.png)
